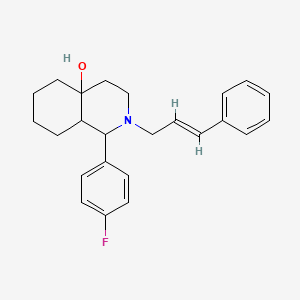

C24H28Fno

Description

C₂₄H₂₈FNO is a fluorinated organic compound hypothesized to contain a phenyl ring substituted with fluorine and an amine or amide functional group, based on its molecular formula. With a molecular weight of approximately 365.52 g/mol, it likely exhibits moderate lipophilicity, influenced by the fluorine atom’s electronegativity and the alkyl/aryl backbone.

Properties

Molecular Formula |

C24H28FNO |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-[(E)-3-phenylprop-2-enyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |

InChI |

InChI=1S/C24H28FNO/c25-21-13-11-20(12-14-21)23-22-10-4-5-15-24(22,27)16-18-26(23)17-6-9-19-7-2-1-3-8-19/h1-3,6-9,11-14,22-23,27H,4-5,10,15-18H2/b9-6+ |

InChI Key |

WJIDANGHKXCJLA-RMKNXTFCSA-N |

Isomeric SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4)O |

Canonical SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H28FNO involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including nucleophilic substitution and cyclization.

Introduction of Functional Groups:

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

C24H28FNO: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C24H28FNO: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of C24H28FNO involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

Fluorine vs. Chlorine: Fluorinated compounds like C₂₄H₂₈FNO may exhibit better bioavailability than chlorinated analogs due to smaller size and stronger electronegativity.

Molecular Weight Impact : Higher molecular weight in C₂₈H₁₈F₃N₃O₃S₂ correlates with lower solubility, limiting its therapeutic use without formulation aids.

Synthetic Efficiency : Hydrogenation methods () are broadly applicable but require optimization to avoid over-reduction in sensitive substrates.

Biological Activity

C24H28FNO is a compound that has garnered attention for its potential biological activities, particularly in the context of mast cell stabilization and anti-allergic properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described structurally as a derivative of amine compounds with significant implications in pharmacology. The presence of a fluorine atom and the specific arrangement of carbon and nitrogen atoms contribute to its unique biological properties.

Mast Cell Stabilization

Recent studies have focused on the mast cell-stabilizing activity of this compound derivatives. Research indicates that certain derivatives exhibit significant inhibition of mast cell degranulation, which is pivotal in allergic responses.

Table 1: Mast Cell Stabilizing Activity of this compound Derivatives

| Compound | Structure | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 9a | N-methyl | 0 | - |

| 9b | N-benzyl | 99 | - |

| 20a | Methyl | 13 | - |

| 20b | Allyl | 68 | - |

| 20c | Cyclohexenyl | 100 | - |

| 21e | Benzylated | Varies | - |

The data shows that the N-benzyl analogue (9b) achieved a remarkable 99% inhibition of mast cell degranulation induced by compound 48/80, while the cyclohexenyl derivative (20c) completely abolished degranulation. This highlights the potential of these compounds in treating allergic reactions.

In Vivo Studies

In vivo models further corroborate the in vitro findings. For instance, compound 20e demonstrated a protective effect against cutaneous anaphylaxis, inhibiting extravasation reactions by approximately 67%. This suggests that this compound derivatives not only stabilize mast cells but also mitigate allergic responses in live subjects.

Case Studies

A case study approach was employed to explore the effects of this compound on various biological systems. One notable case involved the evaluation of its effectiveness in reducing symptoms associated with asthma in minority ethnic populations who traditionally experience higher morbidity rates.

Case Study Highlights:

- Objective: Investigate the recruitment strategies for minority ethnic individuals in asthma research.

- Methodology: In-depth interviews and qualitative research methods were used to gather data from researchers and community leaders.

- Findings: The study revealed barriers to effective recruitment and highlighted the need for inclusive research practices to ensure that diverse populations benefit from advancements in treatment options.

Research Findings

Research has shown that electronic effects do not strongly predict in vitro activity, as both electron-donating and electron-withdrawing groups on the benzyl ring retained significant activity. The protective effects against mast cell degranulation varied significantly among different derivatives, indicating a complex relationship between structure and biological activity.

Table 2: Comparative Analysis of Biological Activity

| Compound Series | Activity Type | Observed Effect |

|---|---|---|

| Series 20 | In Vitro | High inhibition against degranulation |

| Series 21 | In Vivo | Significant reduction in anaphylaxis symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.